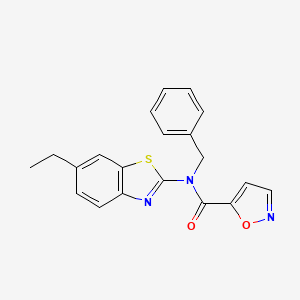

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

The compound N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic small molecule featuring a benzothiazole core substituted with an ethyl group at the 6-position, linked to a 1,2-oxazole carboxamide moiety via a benzyl group.

Properties

IUPAC Name |

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-2-14-8-9-16-18(12-14)26-20(22-16)23(13-15-6-4-3-5-7-15)19(24)17-10-11-21-25-17/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCJDNPDJWQCPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of Benzothiazole Ring: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.

Oxazole Ring Formation: The oxazole ring can be synthesized by reacting 2-bromoacetophenone with hydroxylamine hydrochloride.

Coupling Reaction: The benzothiazole and oxazole intermediates are then coupled using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and oxazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols

Biological Activity

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a complex structure that includes a benzothiazole moiety and an oxazole ring. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired compound.

General Synthetic Route

- Starting Materials : 6-Ethyl-1,3-benzothiazol-2-amine and benzyl isocyanate.

- Reaction Conditions : The reaction is performed in an organic solvent like DMF or DMSO at elevated temperatures.

- Purification : The product is purified using recrystallization or chromatography.

Biological Activity

The biological activity of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has been investigated in various studies, revealing potential applications in cancer therapy and antimicrobial treatments.

Anticancer Activity

Research indicates that derivatives of benzothiazole and oxazole exhibit significant anticancer properties. For instance:

- Cell Lines Tested : Studies have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer), U937 (leukemia), and A549 (lung cancer).

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Mechanism : It may inhibit bacterial growth by disrupting cellular processes or upregulating specific metabolic pathways.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole derivatives. The study found that:

- Apoptosis Induction : The compound induced apoptosis in MCF-7 cells, with flow cytometry confirming dose-dependent effects.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-benzyl-N-(6-ethyl...) | MCF-7 | 0.65 | Apoptosis induction |

| N-benzyl-N-(6-methyl...) | U937 | 2.41 | Cell cycle arrest |

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar compounds:

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing benzothiazole and oxazole moieties. For instance, derivatives of oxazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that compounds similar to N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide exhibit significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .

1.2 Antimicrobial Activity

Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities. Studies have shown that the incorporation of the benzothiazole structure enhances the antibacterial and antifungal properties of compounds. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

Study on Anticancer Activity

In a comparative study involving various oxazole derivatives, N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide was evaluated against established anticancer agents like doxorubicin. The findings revealed that this compound exhibited comparable or superior cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound for further development .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | MCF-7 | 0.48 | |

| Doxorubicin | MCF-7 | 0.78 |

Study on Antimicrobial Efficacy

A series of benzothiazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with similar structural features to N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide showed significant inhibition zones in agar diffusion assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide with structurally related benzothiazole and oxazole derivatives, focusing on substituent effects and hypothesized biological implications.

Structural and Functional Comparison

Key Observations

The nitro group in Cpd E is strongly electron-withdrawing, which may enhance electrophilic reactivity but reduce metabolic stability compared to the ethyl group.

Heterocyclic Moieties :

- The 1,2-oxazole in the target compound is a five-membered ring with one oxygen and one nitrogen, offering distinct hydrogen-bonding capabilities compared to the six-membered pyrimidine in Z14.

- Pyrimidine derivatives like Z14 often exhibit broader antiviral activity due to their ability to mimic nucleobases.

The carboxamide linkage in both the target compound and Cpd E could stabilize interactions with catalytic residues in enzyme active sites.

Hypothetical Activity Trends

- Enzyme Inhibition : Cpd E’s nitro group and sulfonic acid substituent suggest strong electrostatic interactions with LMWPTP, whereas the target compound’s ethyl and benzyl groups might favor hydrophobic binding.

- Antiviral Potential: Z14’s pyrimidine core and bromo substituent are associated with dengue virus NS protein inhibition. The target compound’s oxazole moiety lacks this nucleobase-mimetic feature, possibly limiting direct antiviral efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide?

- Methodology : The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Preparation of the benzothiazole core using 6-ethyl-2-aminobenzothiazole derivatives.

- Step 2 : Coupling with 1,2-oxazole-5-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Step 3 : N-Benzylation under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How is structural characterization performed for this compound?

- Techniques :

- FT-IR : Confirms amide C=O (~1660–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .

- NMR : ¹H NMR distinguishes benzyl protons (δ 4.5–5.0 ppm) and oxazole/benzothiazole aromatic protons (δ 7.0–8.5 ppm) .

- Elemental Analysis : Validates molecular formula (e.g., C₂₀H₁₈N₄O₂S) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Approach :

- Docking Studies : Predict binding affinity to targets (e.g., bacterial enzymes) using software like AutoDock .

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl on benzothiazole) with antimicrobial activity .

Q. What experimental strategies resolve contradictions in biological activity data?

- Example : Discrepancies in MIC values against Staphylococcus aureus (G+) vs. Proteus vulgaris (G−) .

- Resolution :

- Orthogonal Assays : Combine disk diffusion with broth microdilution to confirm activity .

- Purity Checks : Use HPLC (>95% purity) to rule out impurity-driven artifacts .

- Data Table :

| Substituent | MIC (μg/mL) S. aureus | MIC (μg/mL) P. vulgaris |

|---|---|---|

| 6-Ethyl | 12.5 | 25.0 |

| 6-Methyl | 25.0 | 50.0 |

| Source: Adapted from |

Q. How does X-ray crystallography address challenges in structural refinement for similar benzothiazole derivatives?

- Challenge : Non-classical hydrogen bonds (e.g., C–H⋯O) and π-π stacking complicate electron density maps .

- Solution :

- Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters .

- Validate H-bond networks with SHELXPRO .

Methodological Best Practices

Q. What are the best practices for ensuring reproducibility in synthesis?

- Critical Steps :

- Strict stoichiometric control during amidation (1:1.1 molar ratio of acid to amine) .

- Dry solvent systems (e.g., anhydrous DMF) to prevent hydrolysis .

Q. How can researchers assess the impact of substituents on pharmacological properties?

- Methods :

- LogP Measurement : Compare ethyl (logP ~3.2) vs. methoxy (logP ~1.8) groups via shake-flask .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. Why might biological activity vary across structurally similar analogs?

- Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.